rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride

Lipophilicity Physicochemical property Drug-likeness

rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride (CAS 1820580-36-6) is a racemic bicyclic diamine dihydrochloride salt built on the 3,9-diazabicyclo[3.3.2]decane scaffold. The compound features a conformationally restricted [3.3.2] bridgehead system bearing an N9-methyl substituent, supplied as the racemic (1S,5R) stereoisomeric pair.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17
CAS No. 1820580-36-6
Cat. No. B2710539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride
CAS1820580-36-6
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17
Structural Identifiers
SMILESCN1CC2CCCC1CNC2.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-11-7-8-3-2-4-9(11)6-10-5-8;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m1../s1
InChIKeyFPNFBQMYWMVKEG-BPRGXCPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride (CAS 1820580-36-6): Core Scaffold Identity and Procurement Baseline


rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride (CAS 1820580-36-6) is a racemic bicyclic diamine dihydrochloride salt built on the 3,9-diazabicyclo[3.3.2]decane scaffold . The compound features a conformationally restricted [3.3.2] bridgehead system bearing an N9-methyl substituent, supplied as the racemic (1S,5R) stereoisomeric pair . It is catalogued within the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research; Sigma-Aldrich explicitly states that no analytical data is collected for this product and that the buyer assumes responsibility for identity and purity confirmation . The compound is commercially available from multiple vendors with reported purities of 95% or NLT 98% .

Why Generic Substitution Fails for rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride (CAS 1820580-36-6)


The 3,9-diazabicyclo[3.3.2]decane scaffold presents two chemically distinct secondary/tertiary amine environments available for derivatization, and the precise identity and position of the N-substituent critically govern the physicochemical properties and downstream reactivity of any derivative [1]. The N9-methyl substitution present in this compound (as opposed to N3-substituted analogs such as the 3-benzyl or 3-Boc-protected variants ) directly determines the steric and electronic environment at each nitrogen, the conformational bias of the bicyclic framework, and the regioselectivity available for subsequent functionalization . Furthermore, the racemic (1S,5R) stereochemistry defines a specific relative configuration (cis-fused ring junction) that differs from other diastereomers (e.g., the (1R,5R) variant ). These structural features are non-interchangeable in any structure–activity relationship (SAR) study or synthetic sequence, meaning that substitution with an alternative 3,9-diazabicyclo[3.3.2]decane derivative—even one differing only in N-substituent position—will yield different molecular properties and potentially divergent biological or catalytic outcomes [2].

Quantitative Differentiation Evidence for rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride (CAS 1820580-36-6)


LogP Differentiation: N9-Methyl Substitution Produces a Tailored Lipophilicity Window Between Unsubstituted and 3-Benzyl Scaffold Analogs

The target compound (N9-methyl substituted, racemic) exhibits a calculated LogP of 1.19, as catalogued by Hit2Lead/ChemBridge . This value falls between the unsubstituted parent scaffold 3,9-diazabicyclo[3.3.2]decane (LogP = 1.01, calculated) and the N3-benzyl-substituted analog (LogP = 2.39, calculated) [1], and exceeds the LogP of the isomeric but smaller-ring [3.3.1]nonane analog (9-methyl-3,9-diazabicyclo[3.3.1]nonane, ACD/LogP = 0.80) . The increment of +0.18 log units relative to the unsubstituted scaffold reflects the modest lipophilicity contribution of the N9-methyl group without the substantial hydrophobic penalty introduced by larger N3-substituents such as benzyl.

Lipophilicity Physicochemical property Drug-likeness

N9-Methyl Substitution Pattern Enables Orthogonal Derivatization Relative to N3-Substituted Analogs

The N9-methyl group in the target compound is a tertiary amine, rendering it non-reactive toward electrophilic derivatization at that position under standard amide coupling, sulfonylation, or reductive amination conditions, while the N3 position remains a free secondary amine available for selective modification . In contrast, the unsubstituted parent scaffold (3,9-diazabicyclo[3.3.2]decane) presents two competing secondary amine sites with limited inherent regioselectivity, and the 3-benzyl analog (CAS 1049874-66-9) bears the benzyl substituent at N3, reversing the available handle for further derivatization . The Boc-protected scaffold variant (tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate, CAS 1820569-14-9) places the protecting group at N9, requiring deprotection before N9 can be further functionalized . This orthogonal protection pattern makes the N9-methyl compound uniquely suited for synthetic sequences where N3 elaboration is desired while N9 remains permanently capped as a tertiary amine.

Orthogonal functionalization Building block Medicinal chemistry

Purity Tier Differentiation: Commercial Availability at NLT 98% vs. Standard 95% Grades Enables Higher-Confidence Screening

The target compound is commercially offered at two distinct purity tiers: a standard 95% grade from vendors including Fluorochem, ChemBridge/Hit2Lead, Combi-Blocks, and Sigma-Aldrich (AldrichCPR) , and a higher NLT 98% (No Less Than 98%) grade available from MolCore . This dual-tier availability is uncommon among closely related 3,9-diazabicyclo[3.3.2]decane building blocks; for comparison, the 3-benzyl analog (CAS 1049874-66-9) is typically listed only at 95% purity , and the unsubstituted parent scaffold (CAS 66037-68-1) is priced at a premium (approximately $871–$2,525/g from Enamine) without a correspondingly differentiated high-purity grade [1].

Purity Quality control Screening library

Defined Racemic (1S,5R) Stereochemistry Provides a Reproducible Baseline vs. Enantiopure or Unspecified Stereoisomer Batches

The target compound is explicitly designated as racemic ('rac') with (1S,5R) relative configuration, as confirmed by the canonical SMILES (CN1C[C@@H]2CCC[C@H]1CNC2) and the racemic stereochemistry flag in vendor catalogues . This defined racemic specification stands in contrast to the unsubstituted parent scaffold (CAS 66037-68-1), which is listed in PubChem with 'Undefined Atom Stereocenter Count: 2' and no specified enantiomeric or diastereomeric composition [1], introducing potential batch-to-batch stereochemical variability. Additionally, the (1R,5R) diastereomer (the trans-fused ring junction) is separately catalogued , confirming that diastereomeric forms exist and are chemically distinct.

Stereochemistry Reproducibility Racemic

Hazard Classification Profile: Skin/Eye Irritant (GHS07) with Combustible Solid Storage Class – Differentiated Handling Requirements vs. Non-Irritant Scaffold Analogs

The dihydrochloride salt form of the target compound carries GHS07 hazard classification (Harmful/Irritant) with specific hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Sigma-Aldrich assigns it Storage Class 11 (Combustible Solids) . This hazard profile is characteristic of the dihydrochloride salt form and distinguishes it from the free base forms of scaffold analogs, which may carry different GHS classifications. For procurement decisions, this defined hazard profile mandates specific personal protective equipment (PPE) requirements (gloves, eye/face protection, ventilation), which should be factored into laboratory workflow planning.

Safety Handling GHS classification

Availability via AldrichCPR Collection Confirms Structural Novelty and Screening Library Inclusion

Sigma-Aldrich explicitly markets this compound through its AldrichCPR (Chemical Product Registry) collection, stating that it is 'provided to early discovery researchers as part of a collection of unique chemicals' and that 'Sigma-Aldrich does not collect analytical data for this product' – the buyer assumes full responsibility for identity and purity confirmation . This designation is significant because AldrichCPR inclusion requires that a compound is not already widely available or well-characterized; it represents a deliberate selection of structurally novel or underexplored chemical space. The unsubstituted parent scaffold (CAS 66037-68-1) and 3-benzyl analog (CAS 1049874-66-9) are NOT listed under the AldrichCPR program, indicating they do not meet the same 'unique chemical' criterion .

Chemical diversity Screening collection Novel scaffold

Recommended Application Scenarios for rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Selective N3 Derivatization

The target compound is the optimal choice when a medicinal chemistry program requires elaboration exclusively at the N3 position of the 3,9-diazabicyclo[3.3.2]decane scaffold while the N9 position remains permanently capped as a tertiary N-methyl amine. The orthogonal protection pattern eliminates the need for N9 protection/deprotection steps required with the 9-Boc analog (CAS 1820569-14-9) , and avoids the regioselectivity challenges inherent to the unsubstituted parent scaffold (CAS 66037-68-1) which presents two competing secondary amine sites . This is particularly valuable for parallel library synthesis where synthetic step count directly impacts throughput and cost.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity (LogP ~1.2)

The calculated LogP of 1.19 positions this compound within the favorable lipophilicity range for CNS drug candidates, where LogP values between 1 and 3 are generally associated with optimal brain penetration . The target compound's LogP is sufficiently higher than the unsubstituted scaffold (LogP 1.01) to potentially improve passive membrane permeability, yet substantially lower than the 3-benzyl analog (LogP 2.39) to avoid excessive lipophilicity that could lead to high metabolic clearance, phospholipidosis risk, or poor aqueous solubility [1]. This balanced lipophilicity profile makes it a rational choice for CNS-targeted fragment-based drug discovery or lead optimization programs.

High-Throughput Screening (HTS) Campaigns Requiring High-Purity Building Blocks

For HTS campaigns where false-positive rates from chemical impurities directly impact screening efficiency and cost, the NLT 98% purity grade available from MolCore provides a ≥60% reduction in total impurity burden compared to the standard 95% grade typical of related 3,9-diazabicyclo[3.3.2]decane analogs . Procurement of the higher-purity grade is recommended when the compound is to be used as a screening deck member or as a starting material for parallel library synthesis where downstream purification of final compounds is not routinely performed.

Crystallography and Biophysical Studies Requiring Defined Stereochemistry

The explicitly defined racemic (1S,5R) stereochemistry, confirmed by canonical SMILES stereodescriptors across multiple vendor catalogues , makes this compound suitable for co-crystallography experiments (e.g., with target proteins) where knowledge of the exact relative configuration at the bridgehead positions is essential for electron density interpretation. In contrast, the unsubstituted parent scaffold (CAS 66037-68-1) carries undefined stereochemistry in its PubChem entry [2], potentially complicating crystallographic analysis or introducing batch-dependent variability.

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